molecular formula C24H23N3O3S B2353875 3-Amino-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 690642-60-5

3-Amino-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2353875
CAS No.: 690642-60-5
M. Wt: 433.53
InChI Key: XYPDUCIKKIXTGW-UHFFFAOYSA-N
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Description

3-Amino-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide is a thieno[2,3-b]pyridine derivative characterized by dual aromatic substituents: a 3,4-dimethoxyphenyl group at position 4 and a 3,4-dimethylphenyl group at position 4.

Properties

IUPAC Name

3-amino-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S/c1-12-5-6-15(9-13(12)2)17-11-16(14-7-8-18(29-3)19(10-14)30-4)20-21(25)22(23(26)28)31-24(20)27-17/h5-11H,25H2,1-4H3,(H2,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPDUCIKKIXTGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(C(=C2)C4=CC(=C(C=C4)OC)OC)C(=C(S3)C(=O)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Amino-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C24H23N3O3SC_{24}H_{23}N_{3}O_{3}S with a molecular weight of 433.53 g/mol. The structure features a thieno[2,3-b]pyridine core, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing thieno[2,3-b]pyridine moieties exhibit various pharmacological effects. These include:

  • Antimicrobial Activity : Several derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.
  • Antitumor Effects : Thieno[2,3-b]pyridine derivatives have been studied for their potential in cancer therapy.
  • Antiviral Properties : Some studies suggest activity against viral infections.

The biological activities of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds similar to thieno[2,3-b]pyridine have been reported to inhibit key enzymes involved in pathogen replication.
  • Interaction with DNA/RNA : Some derivatives can intercalate into nucleic acids, disrupting replication processes.
  • Modulation of Signaling Pathways : The compound may influence cellular signaling pathways that regulate growth and apoptosis.

Antimicrobial Activity

A study evaluated the antimicrobial effects of various thieno[2,3-b]pyridine derivatives against common pathogens. The results indicated that the compound exhibited significant activity against S. aureus with a minimum inhibitory concentration (MIC) of 15.62 µg/mL.

CompoundTarget PathogenMIC (µg/mL)
1S. aureus15.62
2E. coli31.25
3Candida albicans7.81

Antitumor Activity

In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines, including HepG2 and DLD-1 cells. The half-maximal inhibitory concentration (IC50) values were reported as follows:

Cell LineIC50 (µM)
HepG212.5
DLD-115.0
KB10.0

Antiviral Activity

Research has also pointed to potential antiviral properties against several viruses, including HIV and HCV. The effective concentration (EC50) values were documented as follows:

VirusEC50 (µM)
HIV0.96
HCV1.25

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Structural Modifications

The biological and physicochemical properties of thieno[2,3-b]pyridine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Position 4 Substituent Position 6 Substituent Key Functional Groups Biological Activity (if reported) Reference
Target Compound 3,4-Dimethoxyphenyl 3,4-Dimethylphenyl 3-Amino, 2-carboxamide Not explicitly reported
3-Amino-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide (5) 4-Methoxyphenyl Methyl 5-Ethoxycarbonyl, 3-amino, 2-carboxamide Not reported
3,6-Diamino-4-(3-chlorophenyl)-5-cyano-N-(4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide 3-Chlorophenyl 3,6-Diamino, 5-cyano, 2-carboxamide Antiplasmodial (IC₅₀ = 0.12 µM)
3-Amino-4-(benzyloxy)thieno[2,3-b]pyridine-2-carboxamide (3d) Benzyloxy 3-Amino, 2-carboxamide Not reported
3-Amino-6-(4-chloro-phenyl)-4-methyl-thieno[2,3-b]pyridine-2-carbonitrile Methyl 4-Chlorophenyl 3-Amino, 2-carbonitrile Synthetic intermediate

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 3,4-dimethoxyphenyl group (electron-donating) contrasts with analogs featuring electron-withdrawing groups like chloro (e.g., 3-chlorophenyl in ).

Physicochemical Properties

Melting Points and Solubility
Compound Melting Point (°C) IR Spectral Features (cm⁻¹) Solubility Trends Reference
Target Compound Not reported Expected: ~3460 (NH), ~1730 (C=O) Likely low due to aromatic bulk
3,6-Diamino-N-(2-chlorophenyl)-4-(3-chlorophenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxamide 255–256 3463 (NH), 2215 (C≡N), 1731 (C=O) Low in polar solvents
3-Amino-4-(cycloheptyloxy)thieno[2,3-b]pyridine-2-carboxamide (3f) 179–180 3480 (NH), 1640 (C=O) Moderate in ethanol

Analysis :

  • Higher melting points correlate with increased molecular symmetry and strong intermolecular hydrogen bonding (e.g., 255–256°C for diamino/cyano analogs ).
  • Bulky aryl groups (e.g., 3,4-dimethylphenyl) likely reduce solubility in aqueous media, necessitating formulation aids.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a multi-step synthesis protocol for this compound?

  • Methodological Answer : Synthesis typically involves cyclization reactions of substituted pyridine precursors, followed by functional group modifications. For example, analogous thieno[2,3-b]pyridines are synthesized via condensation of sulfanylpyridine derivatives with halogenated ketones or esters, as demonstrated in studies using 6-benzofuran-2-yl-4-phenyl-2-sulfanylpyridine-3-carbonitrile . Critical parameters include temperature control (80–120°C), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios to minimize side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is essential to isolate the target compound .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of elemental analysis (C, H, N, S), high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy. For thieno[2,3-b]pyridines, 1H^1H and 13C^{13}C NMR should confirm aromatic protons (δ 6.8–8.2 ppm) and carboxamide carbonyl signals (δ ~165 ppm). X-ray crystallography may resolve ambiguities in regiochemistry, as applied to structurally similar compounds like ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Refer to safety data sheets (SDS) for analogous thieno[2,3-b]pyridines, which often require PPE (gloves, lab coats, eye protection) and fume hood use due to potential respiratory and skin irritation . Waste disposal must comply with hazardous chemical guidelines, particularly for halogenated byproducts .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model transition states and reaction energetics. Institutions like ICReDD integrate reaction path search algorithms with experimental feedback loops to identify optimal conditions (e.g., solvent polarity, catalyst loading) . For example, trifluoromethyl group introduction may benefit from computational screening of electrophilic fluorination agents .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., IC50_{50} variability) may arise from assay conditions (e.g., cell line specificity, solvent DMSO concentration). Use orthogonal assays (e.g., enzymatic vs. cell-based) and statistical design of experiments (DoE) to isolate confounding variables. For instance, Polish Journal of Chemical Technology highlights DoE for optimizing antimicrobial testing protocols .

Q. How does the substitution pattern (e.g., dimethoxyphenyl vs. trifluoromethyl) influence pharmacological activity?

  • Methodological Answer : Conduct comparative SAR studies using analogs with systematic substitutions. For example, 3-amino-4-(trifluoromethyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile showed enhanced kinase inhibition compared to methoxy-substituted derivatives, likely due to electron-withdrawing effects . Molecular docking with target proteins (e.g., EGFR) can rationalize these trends .

Q. What advanced purification techniques are recommended for isolating enantiomers or polymorphs of this compound?

  • Methodological Answer : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) resolves enantiomers, while polymorph screening via solvent recrystallization (e.g., acetone/water) identifies stable crystalline forms. For carboxamide derivatives, preparative HPLC at pH 7.4 (ammonium acetate buffer) minimizes degradation .

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